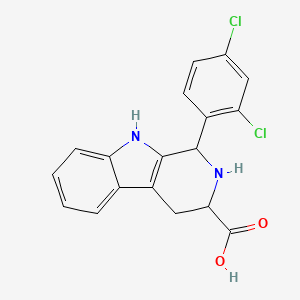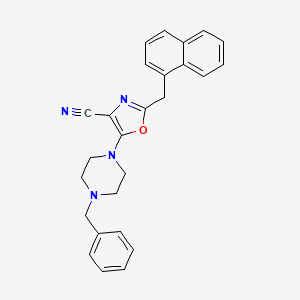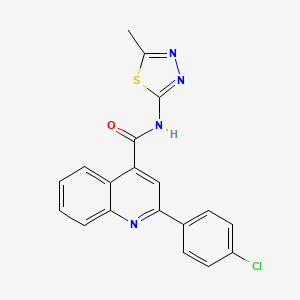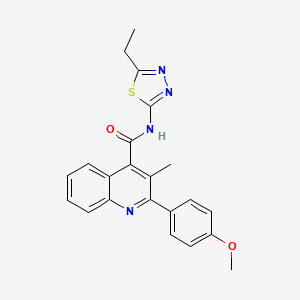![molecular formula C24H28N4O3 B14952415 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide](/img/structure/B14952415.png)
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a piperidine moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The phenyl and piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various reducing agents for reduction reactions . Substitution reactions often involve halogenated derivatives and nucleophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is a bioisostere of amide, showing better hydrolytic and metabolic stability . This compound can inhibit enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide is unique due to its combination of the 1,2,4-oxadiazole ring, phenyl group, and piperidine moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-piperidin-1-ylpropyl)acetamide |
InChI |
InChI=1S/C24H28N4O3/c29-22(25-14-7-17-28-15-5-2-6-16-28)18-30-21-12-10-20(11-13-21)24-26-23(27-31-24)19-8-3-1-4-9-19/h1,3-4,8-13H,2,5-7,14-18H2,(H,25,29) |
InChI Key |
PPMFSPWVBJWMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-butyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952339.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B14952348.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B14952360.png)

![7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952368.png)
![6,7-Dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952385.png)
![2-(dipropylamino)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952391.png)
![N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B14952393.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B14952399.png)
![(5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14952401.png)

![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952408.png)

